molecular formula C15H24N2O3S B239428 Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether

Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether

Cat. No. B239428
M. Wt: 312.4 g/mol
InChI Key: UTBRZYQBEPXWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK plays a crucial role in the development and activation of B cells and is a promising target for the treatment of various B cell-mediated diseases. TAK-659 has shown potential for the treatment of autoimmune diseases, B cell malignancies, and other inflammatory disorders.

Mechanism of Action

Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether targets the BTK pathway, which plays a crucial role in the development and activation of B cells. BTK is a non-receptor tyrosine kinase that is involved in the signaling pathway of the B cell receptor (BCR). The activation of BTK leads to the activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether inhibits BTK by binding to its active site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has been shown to have potent inhibitory effects on BTK activity, leading to the inhibition of downstream signaling pathways. This results in the inhibition of B cell activation, proliferation, and differentiation. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by B cells and other immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether is its specificity for BTK, which reduces the likelihood of off-target effects. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development. However, one of the limitations of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether is its relatively low solubility, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether. One potential application is in the treatment of B cell malignancies, such as CLL and MCL. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these diseases. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has shown efficacy in preclinical models of these diseases and is currently being evaluated in clinical trials. Other future directions include the study of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether in other inflammatory disorders, such as asthma and allergic rhinitis, and the development of more potent and selective BTK inhibitors.

Synthesis Methods

The synthesis of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether involves several steps, including the reaction of 2,3,6-trimethylphenol with p-toluenesulfonyl chloride, followed by the reaction of the resulting product with 4-methylpiperazine. The final step involves the reaction of the intermediate product with methyl iodide to obtain Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether. The purity and yield of Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether can be improved by using various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has been extensively studied for its potential therapeutic applications in various B cell-mediated diseases. It has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether has also been studied for its potential use in the treatment of other inflammatory disorders, such as asthma and allergic rhinitis.

properties

Product Name

Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

1-(4-methoxy-2,3,5-trimethylphenyl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C15H24N2O3S/c1-11-10-14(12(2)13(3)15(11)20-5)21(18,19)17-8-6-16(4)7-9-17/h10H,6-9H2,1-5H3

InChI Key

UTBRZYQBEPXWDF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCN(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.